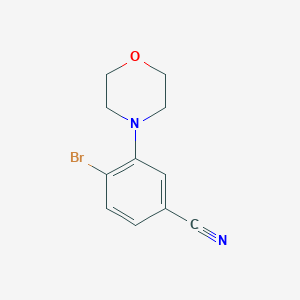

4-Bromo-3-morpholino-benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-3-morpholino-benzonitrile is an organic compound with the molecular formula C11H11BrN2O It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and a morpholine group

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-3-morpholino-benzonitrile is the ionic defects on the surface and grain boundaries of perovskite films . These defects are detrimental to the performance of perovskite solar cells (PSCs).

Mode of Action

This compound interacts with its targets by passivating these defects . This passivation is an effective approach to suppress non-radiative recombination and to improve the efficiency and stability of the perovskite solar cells .

Result of Action

The result of the action of this compound is the improvement of the power conversion efficiency (PCE) of the perovskite solar cells based on the passivated perovskite films . The PCE is improved from 20.09% to 22.28% with reduced hysteresis .

Action Environment

The action of this compound is influenced by environmental factors. The treatment with this compound enhances the ambient stability of PSCs . The unencapsulated devices can retain 90% of the initial efficiency after 500 h storage under ambient atmosphere .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-morpholino-benzonitrile typically involves the bromination of 3-morpholino-benzonitrile. One common method is the reaction of 3-morpholino-benzonitrile with bromine in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-3-morpholino-benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide or thiourea, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted benzonitriles, depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.

Applications De Recherche Scientifique

4-Bromo-3-morpholino-benzonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of advanced materials, such as polymers and coatings.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-3-formylbenzonitrile: Similar structure but with a formyl group instead of a morpholine group.

4-Bromo-3-methylbenzonitrile: Similar structure but with a methyl group instead of a morpholine group.

4-Bromo-3-nitrobenzonitrile: Similar structure but with a nitro group instead of a morpholine group.

Uniqueness

4-Bromo-3-morpholino-benzonitrile is unique due to the presence of the morpholine group, which can significantly alter its chemical and biological properties compared to other similar compounds. The morpholine group can enhance solubility, reactivity, and binding affinity, making it a valuable compound in various applications.

Activité Biologique

4-Bromo-3-morpholino-benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The molecular structure of this compound consists of a bromine atom and a morpholino group attached to a benzonitrile backbone. The synthesis typically involves the bromination of 3-morpholinobenzonitrile, followed by purification through recrystallization or chromatographic techniques.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. In particular, derivatives with similar structural motifs have demonstrated activity against HIV-1. For instance, compounds exhibiting modifications in the morpholino group showed varying degrees of inhibition in cell lines, with IC50 values ranging from 2.5 µM to 53.6 µM depending on structural variations and target specificity .

| Compound | Cell Line | IC50 (µM) | Specificity |

|---|---|---|---|

| This compound | H9 | TBD | TBD |

| Example Compound A | MT-4 | 53.6 | Non-specific |

| Example Compound B | H9 | 5.2 | Specific |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar benzonitrile derivatives have shown broad-spectrum activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of cellular processes such as cell wall synthesis and membrane integrity, which are critical for microbial survival.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.

- Receptor Binding : It potentially binds to receptors that modulate cellular signaling pathways, influencing cell proliferation or apoptosis.

- Membrane Disruption : By integrating into microbial membranes, it may compromise membrane integrity, leading to cell lysis.

Study on Antiviral Efficacy

A notable study evaluated the antiviral efficacy of related compounds in vitro against HIV-1 using a dual cell-based assay system. The results indicated that structural modifications significantly affect antiviral potency and specificity, emphasizing the importance of the morpholino group in enhancing activity against specific viral strains .

Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against a panel of bacterial strains. The findings suggested that the presence of the morpholino group contributed to increased antibacterial activity compared to non-substituted benzonitriles.

Propriétés

IUPAC Name |

4-bromo-3-morpholin-4-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c12-10-2-1-9(8-13)7-11(10)14-3-5-15-6-4-14/h1-2,7H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNWNNKUWABVCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.